N1-(3-methoxybenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
Description
N1-(3-Methoxybenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is an oxalamide derivative characterized by a 3-methoxybenzyl group at the N1 position and a 3-(2-oxopyrrolidin-1-yl)phenyl moiety at the N2 position. Its molecular formula is C21H23N3O4, with a molecular weight of 381.4 g/mol . The compound’s structure includes a central oxalamide backbone, which is common in flavoring agents and pharmaceuticals due to its ability to engage in hydrogen bonding and interact with biological targets like G-protein-coupled receptors (e.g., TAS1R1/TAS1R3 umami receptors) .
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-27-17-8-2-5-14(11-17)13-21-19(25)20(26)22-15-6-3-7-16(12-15)23-10-4-9-18(23)24/h2-3,5-8,11-12H,4,9-10,13H2,1H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBLTXOOEIYZJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-methoxybenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of Intermediate Compounds : The starting material, 3-methoxybenzyl chloride, is reacted with an appropriate amine to form the methoxybenzyl intermediate.
- Preparation of the Oxopyrrolidinyl Intermediate : 3-(2-oxopyrrolidin-1-yl)propylamine is synthesized through the reaction of 2-pyrrolidone with a suitable alkylating agent.
- Coupling Reaction : The methoxybenzyl intermediate and the oxopyrrolidinyl intermediate are coupled using oxalyl chloride to yield the final product.
Antimicrobial Properties
Research indicates that derivatives of oxalamides, including this compound, exhibit significant antimicrobial activity. A study involving various synthesized oxalamides demonstrated their effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown potent bactericidal effects against Staphylococcus aureus and Escherichia coli .
Cytotoxicity Studies
Cytotoxicity assays conducted on cell lines such as L929 (mouse fibroblast cells) revealed that certain derivatives exhibit selective toxicity. The compound's cytotoxic effects were evaluated at varying concentrations, showing that while some derivatives induced cell death at higher concentrations, others increased cell viability, indicating a potential for therapeutic applications .
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory effects.
- Receptor Binding : It may also interact with cellular receptors, modulating signaling pathways that lead to various biological responses .
Case Studies and Research Findings
Study on Antimicrobial Activity : A systematic evaluation of several oxalamide derivatives showed that this compound had comparable or superior antimicrobial activity compared to established antibiotics like ciprofloxacin .
Cytotoxicity Assessment : In cytotoxicity studies involving L929 cells, it was found that certain concentrations of the compound resulted in increased metabolic activity rather than cytotoxicity, suggesting a dual role where it may serve as both an antimicrobial agent and a potential therapeutic compound .
Comparative Analysis
| Compound Name | Antimicrobial Activity | Cytotoxicity | Mechanism |
|---|---|---|---|
| This compound | Effective against S. aureus | Selective toxicity at higher doses | Enzyme inhibition |
| Similar Oxalamides | Varies by structure | Variable | Similar mechanisms |
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Structural Modifications and Functional Groups
The biological and physicochemical properties of oxalamides are highly dependent on substituent groups. Below is a comparative analysis of key analogs:
Key Research Findings and Implications
Structure-Activity Relationship (SAR) :
- Methoxy positioning (para vs. meta) influences receptor binding. For example, S336’s 2,4-dimethoxybenzyl group is critical for umami activity, while the target compound’s 3-methoxybenzyl may reduce steric hindrance .
- The 2-oxopyrrolidin-1-yl group in the target compound could enhance metabolic stability compared to pyridine-containing analogs like S336 .
Toxicological Considerations :
- Oxalamides with simple substituents (e.g., methoxy, pyridyl) show high safety margins in regulatory assessments. Complex groups (e.g., trifluoromethyl in Regorafenib analogs) may require stricter toxicity testing .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N1-(3-methoxybenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves coupling 3-methoxybenzylamine with a 3-(2-oxopyrrolidin-1-yl)phenyl intermediate via oxalamide bond formation. Key steps include:
- Activation : Use of ethyl chlorooxalate or carbodiimides (e.g., DCC) to activate carboxylic acid intermediates.
- Coupling : Amine coupling under inert conditions (N₂ atmosphere) in aprotic solvents (e.g., DMF, THF) at 0–25°C .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to achieve >95% purity.
- Yield Optimization : Adjust stoichiometry (1.2:1 amine-to-activator ratio), monitor reaction progress via TLC or LC-MS, and employ high-purity starting materials to minimize side products .
Q. How is the structural identity of this compound confirmed in academic research?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, pyrrolidinone carbonyl at δ 170–175 ppm) .
- Mass Spectrometry : LC-MS (APCI+/ESI+) to confirm molecular weight (e.g., [M+H]+ peaks matching calculated values within 0.01 Da) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction using SHELX programs to resolve bond lengths/angles and assess hydrogen bonding .
Q. What preliminary biological screening assays are recommended for this compound?
- Assay Design :
- Target-Based Assays : Enzyme inhibition (e.g., soluble epoxide hydrolase, HIV-1 protease) using fluorogenic substrates or SPR binding studies .
- Cellular Assays : Cytotoxicity (MTT assay), antiviral activity (e.g., HIV entry inhibition in TZM-bl cells), or anti-inflammatory profiling (NF-κB luciferase reporter) .
- Controls : Include positive controls (e.g., TAK-242 for NF-κB) and vehicle controls (DMSO <0.1%) to validate results .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data arising from stereochemical heterogeneity?
- Case Study : Diastereomeric mixtures (e.g., 1:1 vs. 1:20 ratios) may exhibit divergent IC₅₀ values in antiviral assays .
- Resolution Strategies :
- Chiral Separation : Use chiral HPLC (e.g., Chiralpak IA column) or preparative SFC to isolate enantiomers .
- Stereochemical Analysis : Compare ¹H NMR coupling constants (e.g., J-values for vicinal protons) or NOESY to assign configurations .
- Docking Studies : Molecular modeling (AutoDock Vina) to correlate stereochemistry with target binding (e.g., CD4-binding site of HIV gp120) .
Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies of oxalamide analogs?
- Key Variables :
- Substituent Effects : Replace methoxy with ethoxy or halogens to assess electronic contributions; modify pyrrolidinone with piperidinone for ring size impact .
- Linker Flexibility : Compare oxalamide vs. urea or thiourea linkers using free-energy perturbation (FEP) calculations .
- Data Validation : Use multivariate analysis (PCA) to distinguish steric vs. electronic effects and confirm trends with ≥3 replicates .
Q. How can crystallographic data inform the design of coordination polymers using this compound?
- Case Example : The asymmetric ligand N1-(2-carboxyphenyl)-N2-(2-hydroxyethyl)oxalamide forms 2D coordination polymers with Cu(II), stabilized by syn-anti carboxylate bridges .
- Design Principles :
- Ligand Flexibility : Exploit cis-trans conformational changes to tune metal-ligand bond angles (e.g., 90° vs. 120°) .
- Magnetic Properties : Use SQUID magnetometry to correlate bridging modes (e.g., μ₃-oxo) with antiferromagnetic coupling .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro and cellular activity data?
- Potential Causes :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
